Parnapimarol

CAS No.:

Cat. No.: VC1937265

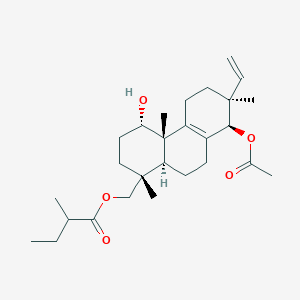

Molecular Formula: C27H42O5

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H42O5 |

|---|---|

| Molecular Weight | 446.6 g/mol |

| IUPAC Name | [(1R,4S,4aS,7S,8R,10aS)-8-acetyloxy-7-ethenyl-4-hydroxy-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthren-1-yl]methyl 2-methylbutanoate |

| Standard InChI | InChI=1S/C27H42O5/c1-8-17(3)24(30)31-16-26(6)15-13-22(29)27(7)20-12-14-25(5,9-2)23(32-18(4)28)19(20)10-11-21(26)27/h9,17,21-23,29H,2,8,10-16H2,1,3-7H3/t17?,21-,22-,23-,25+,26-,27+/m0/s1 |

| Standard InChI Key | QKFZOHYVWBVZEU-MJSBBHSZSA-N |

| Isomeric SMILES | CCC(C)C(=O)OC[C@@]1(CC[C@@H]([C@]2([C@H]1CCC3=C2CC[C@@]([C@H]3OC(=O)C)(C)C=C)C)O)C |

| Canonical SMILES | CCC(C)C(=O)OCC1(CCC(C2(C1CCC3=C2CCC(C3OC(=O)C)(C)C=C)C)O)C |

Introduction

Chemical Properties and Structure

Parnapimarol possesses a distinct chemical structure that defines its physicochemical properties and biological activities. As revealed by spectroscopic analyses, this compound has been fully characterized through various analytical techniques including NMR spectroscopy and mass spectrometry.

Molecular Characteristics

The fundamental chemical properties of Parnapimarol are summarized in the following table:

| Property | Value |

|---|---|

| SpectraBase Compound ID | 9VCLMXcZSvE |

| Molecular Formula | C27H42O5 |

| Molecular Weight | 446.6 g/mol |

| Exact Mass | 446.303224 g/mol |

| InChIKey | QKFZOHYVWBVZEU-FDVDIBFCSA-N |

| Enantiomer InChIKey | QKFZOHYVWBVZEU-XKWOUSBMSA-N |

These properties establish Parnapimarol as a moderately sized organic molecule with multiple oxygen-containing functional groups .

Structural Elucidation

The structure of Parnapimarol was determined using a combination of spectroscopic techniques, primarily through 1D and 2D NMR experiments including 1H and 13C NMR, 1H-1H-COSY, gHSQC, and gHMBC, complemented by mass spectrometry and infrared spectroscopy . The full chemical structure corresponds to the InChI representation: InChI=1S/C27H42O5/c1-8-17(3)24(30)31-16-26(6)15-13-22(29)27(7)20-12-14-25(5,9-2)23(32-18(4)28)19(20)10-11-21(26)27/h9,17,21-23,29H,2,8,10-16H2,1,3-7H3/t17?,21?,22-,23-,25+,26-,27+/m0/s1 .

This complex structure features a characteristic pimarane skeleton with multiple functional groups including hydroxyl moieties and an ester linkage, contributing to its unique three-dimensional conformation and potential for biological interactions. The stereochemistry indicated in the InChI representation highlights the specific spatial arrangement of substituents, which is crucial for understanding its biological activity.

Isolation and Source

The primary natural source of Parnapimarol is Nepeta parnassica, a plant species endemic to specific regions of Greece. The discovery and isolation of this compound provide valuable insights into the phytochemical profile of this species and its taxonomic significance within the Lamiaceae family.

Natural Distribution

Nepeta parnassica, from which Parnapimarol was isolated, grows naturally on Mount Parnassos in Greece . This geographical specificity may contribute to the unique phytochemical profile of the plant, as environmental factors often influence secondary metabolite production in plants.

Isolation Process

The isolation of Parnapimarol was achieved through a systematic phytochemical investigation of the aerial parts of Nepeta parnassica. The process involved preparing a dichloromethane extract of the plant material, followed by separation and purification techniques to obtain the pure compound . The specific methodology employed demonstrates the application of standard natural product isolation protocols, which typically involve sequential chromatographic separations guided by bioactivity or spectroscopic analysis.

Parnapimarol was isolated alongside other terpenoids from the same plant source, including nepetaparnone and nepetanudone, the latter being a previously reported nepetalactone dimer . This co-occurrence suggests a shared biosynthetic origin within the plant's secondary metabolism.

Biological Activities

Investigations into the biological activities of Parnapimarol have revealed potential applications in various domains, particularly in insecticidal applications and neuropharmacology.

Insecticidal Properties

Research has evaluated the insecticidal activity of Parnapimarol against ants and mosquito larvae, indicating its potential as a natural pesticide . This property is consistent with the ecological role of terpenes in plants, often serving as defense compounds against herbivores and insect predation.

Research Methods and Analytical Techniques

The investigation of Parnapimarol has employed various scientific methodologies, reflecting standard approaches in natural product chemistry and pharmacological research.

Spectroscopic Analysis

The structural elucidation of Parnapimarol relied heavily on spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (1H and 13C NMR) and 2D experiments (COSY, HSQC, HMBC)

-

Mass spectrometry for molecular weight determination and fragmentation pattern analysis

These complementary techniques allowed researchers to determine the complete structure of Parnapimarol, including its stereochemical features.

Related Compounds and Comparative Analysis

Parnapimarol belongs to a broader family of terpenoids found in Nepeta species, with several structurally related compounds showing comparable biological activities.

Structurally Related Compounds

Nepeta species produce various bioactive terpenoids, including:

-

Nepetaparnone and nepetanudone: Nepetalactone dimers isolated alongside Parnapimarol from Nepeta parnassica

-

Sorgerolone: A pimarane diterpene isolated from Nepeta sorgerae with demonstrated AChE inhibitory activity

-

Oleanolic acid and ursolic acid: Triterpenoids with significant anticholinesterase activity

These compounds share certain structural features or occur alongside Parnapimarol in plant extracts, suggesting common biosynthetic pathways or complementary ecological functions.

Structure-Activity Relationships

The biological activities of terpenoids often correlate with specific structural features. In the case of anticholinesterase activity, research on related compounds suggests that certain functional groups and their spatial arrangement significantly influence enzyme inhibition potency. For instance, the presence of hydroxyl groups at specific positions has been associated with enhanced anticholinesterase activity in some terpenoids .

Understanding these structure-activity relationships could guide future research on Parnapimarol, potentially leading to semi-synthetic derivatives with enhanced bioactivities or improved pharmacokinetic properties.

Future Research Directions

The current state of knowledge regarding Parnapimarol presents several opportunities for future investigation, particularly in expanding our understanding of its pharmacological potential and ecological significance.

Expanded Pharmacological Screening

Given the preliminary findings on insecticidal activity and the demonstrated anticholinesterase effects of related compounds, comprehensive pharmacological screening of Parnapimarol is warranted. Future research could explore:

-

Detailed evaluation of anticholinesterase activity and potential applications in Alzheimer's disease therapy

-

Assessment of anti-inflammatory properties, considering the role of inflammation in neurodegeneration

-

Investigation of other potential therapeutic applications, such as antimicrobial or antioxidant activities

Ecological and Biosynthetic Studies

Understanding the ecological role of Parnapimarol in Nepeta parnassica and elucidating its biosynthetic pathway could provide valuable insights for both ecological research and biotechnological applications. Future studies might focus on:

-

Determining the ecological function of Parnapimarol in plant defense against herbivores and pathogens

-

Investigating the biosynthetic pathway leading to Parnapimarol production

-

Exploring the potential for biotechnological production through metabolic engineering

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume